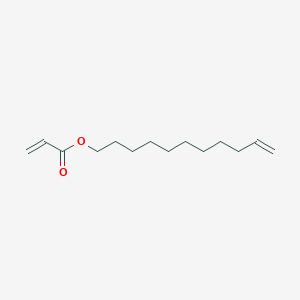

10-Undecenyl acrylate

Descripción

Significance of Bio-based Monomers in Sustainable Polymer Development

The increasing global focus on environmental protection and economic sustainability has propelled the development of bio-based polymers. mdpi.com These polymers are synthesized from renewable resources, such as biomass, offering a carbon-neutral or carbon-offsetting alternative to traditional plastics derived from fossil fuels. kuraray.com The use of bio-based monomers is a crucial strategy in creating sustainable polymers, bridging the gap between renewable feedstocks and advanced materials. rsc.orgrsc.org

Bio-based monomers can be derived from various natural sources, including plant oils, sugars, terpenes, and fatty acids. bohrium.comrsc.org Undecylenic acid, the precursor to 10-undecenyl acrylate (B77674), is a key platform chemical derived from the pyrolysis of castor oil. taylorandfrancis.comroutledge.com This positions 10-undecenyl acrylate as a valuable renewable monomer. The incorporation of such monomers into polymer structures can lead to materials with unique properties and improved sustainability profiles. doria.fi The overarching goal is to reduce reliance on non-renewable resources and mitigate the environmental impact of plastics. nih.gov

Research Landscape of this compound in Advanced Materials Chemistry

The unique bifunctional nature of this compound, possessing two polymerizable double bonds, allows for its participation in various polymerization reactions, leading to the creation of novel polymers with tailored properties. Research has explored its use in several areas of advanced materials chemistry.

One significant area of research is the use of this compound in the synthesis of functional polymers. For instance, it has been investigated as a comonomer in the production of copolymers. The copolymerization of ethylene (B1197577) with bio-sourced comonomers like those derived from castor oil, including methyl 10-undecenoate and 10-undecen-1-ol (B85765), has been achieved using specific catalysts. researchgate.netresearchgate.net These functional polyolefins exhibit altered properties, such as changes in surface hydrophilicity. researchgate.net

Furthermore, this compound and its derivatives are utilized in the development of coatings and resins. Dienoic monomers derived from undecylenic acid, including acrylates, are valuable in the coatings industry, particularly for UV-curable resins. taylorandfrancis.comroutledge.com The presence of multiple reactive sites allows for the formation of cross-linked networks, enhancing the mechanical and thermal properties of the resulting materials. mdpi.com

Recent studies have also focused on leveraging the reactivity of the terminal double bond of the undecenyl group. For example, cross-metathesis reactions involving derivatives of undecylenic acid and other monomers like methyl acrylate have been explored to synthesize new polymer precursors. researchgate.netifpenergiesnouvelles.fr This highlights the versatility of the undecenyl moiety in creating complex polymer architectures.

The table below summarizes some key research findings related to the polymerization and application of this compound and related monomers.

| Research Focus | Key Findings | Potential Applications |

| Copolymerization with Ethylene | Successful copolymerization using α-diimine nickel catalysts, leading to functional polyethylenes with modified surface properties. researchgate.netresearchgate.net | Advanced packaging, functional films |

| UV-Curable Coatings | Dienoic monomers from undecylenic acid, including acrylates, are used to create cross-linked networks for durable coatings. mdpi.comtaylorandfrancis.comroutledge.com | Protective coatings, adhesives |

| Cross-Metathesis Reactions | Ruthenium-catalyzed cross-metathesis of undecylenic acid derivatives with acrylates to form novel polyamide precursors. researchgate.netifpenergiesnouvelles.fr | High-performance engineering plastics |

| Self-Crosslinking Latexes | Used as a functional monomer in the preparation of self-crosslinking fluorocarbon acrylate polymer latexes. chemicalpapers.comresearchgate.net | Water-repellent coatings, specialty textiles |

Structure

3D Structure

Propiedades

Número CAS |

20763-72-8 |

|---|---|

Fórmula molecular |

C14H24O2 |

Peso molecular |

224.34 g/mol |

Nombre IUPAC |

undec-10-enyl prop-2-enoate |

InChI |

InChI=1S/C14H24O2/c1-3-5-6-7-8-9-10-11-12-13-16-14(15)4-2/h3-4H,1-2,5-13H2 |

Clave InChI |

YXTYHLWOJXBERN-UHFFFAOYSA-N |

SMILES canónico |

C=CCCCCCCCCCOC(=O)C=C |

Origen del producto |

United States |

Polymerization Pathways and Reaction Mechanisms of 10 Undecenyl Acrylate

Free Radical Polymerization (FRP) of 10-Undecenyl Acrylate (B77674)

General principles of free radical polymerization for acrylate monomers are well-established; however, specific data for 10-undecenyl acrylate is not available. This would typically involve the generation of free radicals using an initiator, followed by propagation, chain transfer, and termination steps. google.comgoogle.com

Initiation Mechanisms and Radical Generation

Specific studies detailing the initiation mechanisms and radical generation for this compound were not found. In general, initiators like azo compounds (e.g., azobisisobutyronitrile) or peroxides would be used to generate initial radical species. google.com

Propagation Kinetics and Chain Growth

No specific data on the propagation kinetics or chain growth parameters for the homopolymerization of this compound could be located.

Chain Transfer Processes (to Monomer, Polymer, Solvent)

While chain transfer agents are mentioned in patents that list this compound as a potential monomer, no studies quantifying the chain transfer constants for this specific monomer to itself, its polymer, or common solvents were identified. google.comresearchgate.net

Termination Mechanisms (Combination vs. Disproportionation)

The specific termination mechanisms for poly(this compound) radicals, including the ratio of combination to disproportionation, have not been detailed in the available literature.

Controlled Radical Polymerization (CRP) Techniques

The application of controlled radical polymerization techniques to this compound is mentioned as a possibility for creating complex polymer architectures like star polymers. google.comcore.ac.uk

Atom Transfer Radical Polymerization (ATRP)

While ATRP is a robust method for polymerizing acrylates, specific research detailing the conditions, catalysts, kinetics, and control achieved for the ATRP of this compound is not present in the surveyed literature. justia.comgoogle.com

Reversible Addition–Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization is another versatile method for controlled radical polymerization that can be applied to a wide range of functional monomers, including acrylates. scirp.orgresearchgate.net This technique relies on a degenerative chain transfer process mediated by a RAFT agent, typically a dithio compound (e.g., dithiobenzoate or trithiocarbonate). ethz.ch The RAFT agent reversibly deactivates propagating polymer chains, establishing an equilibrium that allows for controlled chain growth.

The polymerization of this compound via RAFT would involve a standard free-radical initiator (like AIBN) and a suitable RAFT agent. The terminal alkene of the undecenyl group is generally less reactive under these radical conditions than the acrylate double bond, allowing for the selective polymerization of the acrylate moiety while preserving the pendant alkene functionality for potential post-polymerization modification. nih.gov This method is known for its tolerance to a wide variety of functional groups and solvents. RAFT enables the synthesis of well-defined homopolymers and block copolymers with controlled molecular weights and narrow polydispersity. scirp.orgnih.gov

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that utilizes a stable nitroxide radical to reversibly trap the growing polymer chain radical. This process establishes an equilibrium between active propagating chains and dormant alkoxyamine-capped chains. nih.govresearchgate.net

For the polymerization of this compound, an alkoxyamine initiator would be used at an elevated temperature (typically >100 °C) to initiate the controlled growth of poly(this compound) chains. researchgate.netrsc.org NMP has been successfully applied to acrylate monomers such as n-butyl acrylate and 2-hydroxyethyl acrylate, demonstrating a linear evolution of molecular weight with conversion and resulting in low polydispersity. nih.govresearchgate.net The addition of free nitroxide can sometimes be necessary to gain better control over the polymerization of acrylates. researchgate.net This method offers a transition-metal-free pathway to controlled polymer structures.

Step-Growth Polymerization Utilizing 10-Undecenyl Derivatives

The terminal double bond of the undecenyl group in this compound provides an avenue for step-growth polymerization, specifically through olefin metathesis.

Acyclic Diene Metathesis (ADMET) Polymerization

Acyclic Diene Metathesis (ADMET) is a step-growth condensation polymerization driven by the reaction of terminal alkenes, which produces a high molecular weight polymer and a small volatile byproduct, typically ethylene (B1197577) gas. mdpi.commdpi.com This method is highly effective for the polymerization of α,ω-dienes derived from natural sources, such as undecenoic acid derivatives. mdpi.com

To synthesize a polyester using this compound via ADMET, the acrylate group would first need to be protected or the polymerization would proceed through a related monomer like undec-10-en-1-yl undec-10-enoate, which is an α,ω-diene. mdpi.com The polymerization is catalyzed by ruthenium-carbene complexes, such as Grubbs' first (G1), second (G2), and Hoveyda-Grubbs (HG2) generation catalysts. mdpi.commdpi.com

The reaction is typically conducted under bulk conditions at elevated temperatures (e.g., 80-90 °C) and under vacuum. mdpi.com The application of a vacuum is crucial to remove the ethylene byproduct, which drives the equilibrium toward the formation of high molecular weight polymer. mdpi.com This method results in unsaturated polyesters with the double bonds retained within the polymer backbone. mdpi.com

Table 2: Ruthenium Catalysts for ADMET Polymerization of Undecenyl Derivatives

| Catalyst | Catalyst Name | Key Characteristics |

|---|---|---|

| G1 | Grubbs' Catalyst 1st Generation (RuCl₂(PCy₃)₂(CHPh)) | Good activity, but less tolerant to functional groups than G2. mdpi.com |

| G2 | Grubbs' Catalyst 2nd Generation (RuCl₂(PCy₃)(IMesH₂)(CHPh)) | High activity and better functional group tolerance; widely used for ADMET. mdpi.com |

Catalyst Selection and Reaction Conditions

The polymerization of acrylates, including this compound, can be achieved through various methods, with catalyst selection being critical to controlling the reaction. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are commonly employed. In ATRP, a transition metal complex, typically copper-based, is used as the catalyst in conjunction with a ligand.

A representative catalyst system for acrylate polymerization is CuCl paired with a ligand like BA₆TREN (tris(2-aminoethyl)amine derivative). The reaction is typically conducted in a solvent such as chlorobenzene. The conditions for such polymerizations are carefully controlled; for instance, a stock solution of the catalyst can be prepared by dissolving CuCl, a small amount of CuCl₂, and the ligand in the chosen solvent. The polymerization is then initiated and may proceed at elevated temperatures, for example, 90°C.

Ionic liquids (ILs) have also been explored as catalysts for the radical polymerization of acrylates. The addition of small, catalytic amounts (e.g., ~10–50 mM) of an ionic liquid to an imine base/acrylate mixture can significantly lower the required activation temperature to around 40°C and increase the polymerization rate by a factor of 5 to 40, depending on the specific IL used researchgate.net. The catalytic effect of the IL is linked to its hydrogen bond donating ability researchgate.net.

For specific applications, other catalyst systems are used. For example, chromium (III) 2-ethylhexanoate has been shown to be an effective catalyst in the acrylation of vegetable oils, a process related to the chemistry of bifunctional molecules like this compound researchgate.net.

| Catalyst System | Initiator | Ligand | Solvent | Temperature (°C) | Monomer Conversion |

| CuCl / CuCl₂ | - | BA₆TREN | Chlorobenzene | - | - |

| CuBr | Ethyl 2-bromoisobutyrate (EBiB) | PMDETA | Anisole | 60 | 93% in 320 min |

| CuBr | Ethyl 2-bromoisobutyrate (EBiB) | TPEDA | Bulk | 80 | 98% in 1.5 h |

| Imine Base / Ionic Liquid | - | - | MMA (monomer as solvent) | 85 | - |

Control of Polymer Architecture and End-Groups

Controlled radical polymerization (CRP) techniques are instrumental in designing specific polymer architectures and controlling end-group fidelity nih.govresearchgate.net. Methods like nitroxide-mediated polymerization (NMP) and Reversible Addition-Fragmenttation Chain-Transfer (RAFT) polymerization enable the synthesis of polymers with well-defined molecular weights, low dispersity, and complex structures such as block copolymers nih.govresearchgate.net.

In CRP, the resulting polymer architecture can be controlled by the reactivity of the monomers used. Unlike free radical polymerization which may yield a mixture of pseudo-homopolymers, CRP methods can produce relatively uniform gradient copolymers researchgate.net. The ability to control the polymer's end-groups is a key feature of these techniques and is essential for applications like creating polymer-protein conjugates or other advanced materials nih.gov.

The α-end group of the polymer is typically derived from the initiating radical, while the ω-end group is a moiety from the chain-transfer agent or a deactivating species nih.govnih.gov. For instance, in ATRP of acrylates, bromine-terminated poly(methyl acrylate) can be synthesized, and this terminal bromine atom can then be quantitatively transformed into various other functional groups through post-polymerization reactions rsc.org. This high degree of end-group fidelity allows for the synthesis of telechelic polymers, which have functional groups at both ends of the polymer chain nih.gov. The precise control over the chain terminus is a distinguishing feature of RDRP (Reversible Deactivation Radical Polymerization) and enables the creation of block copolymers for various applications nih.gov.

Carbonylative Polymerization for Polyketoesters

A specialized polymerization pathway for bifunctional monomers like 10-undecen-1-ol (B85765), a precursor to this compound, is carbonylative polymerization to produce polyketoesters osti.gov. This strategy involves the competitive application of two related catalytic processes: alternating alkene/CO copolymerization and alkene hydroesterification, both of which proceed through a common metal acyl intermediate osti.gov.

The mechanism involves the insertion of an alkene into a cationic Palladium-H (Pd-H) species, followed by the insertion of carbon monoxide (CO) to form a Pd-acyl species. This intermediate can then undergo alcoholysis, which regenerates the Pd-H catalyst and forms an ester linkage, leading to the step-growth polymerization of the polyketoester osti.gov.

The selection of the ligand for the palladium catalyst is crucial for controlling the relative rates of ketone formation (from alternating alkene/CO insertion) versus ester formation (from metal acyl alcoholysis) osti.gov. For the carbonylative polymerization of 10-undecen-1-ol, an effective catalyst system was found to be (dppp(3,5-CF3)4)Pd(OTs)2, where dppp(3,5-CF3)4 is 1,3-bis[bis[3,5-bis(trifluoromethyl)phenyl]-phosphino]propane. The use of such electron-deficient bis(phosphine) ligands is key to suppressing alkene isomerization and achieving high molecular weight polymers osti.gov. This process allows for the creation of tunable polymer microstructures without requiring extensive post-polymerization treatments osti.gov.

| Catalyst | Monomer | Resulting Polymer | Mn ( g/mol ) | Đ (Mw/Mn) | Ketone:Ester Ratio |

| (dppp(3,5-CF3)4)Pd(OTs)2 | 10-undecen-1-ol / CO | Polyketoester | >20,000 | 2.6 | ~1:2 |

Copolymerization Strategies Involving this compound

Copolymerization with Ethylene and other Alpha-Olefins

Copolymerizing ethylene and other α-olefins with polar monomers like this compound is a direct method for producing functionalized polyolefins. However, this presents a significant challenge for many traditional polymerization catalysts researchgate.net. The key difficulty lies in the catalyst's ability to tolerate the polar functional group of the acrylate while effectively polymerizing the non-polar olefin.

Late-transition metal catalysts, particularly those based on nickel (Ni) and palladium (Pd), have shown much greater tolerance for polar comonomers compared to early-transition metal catalysts researchgate.netmdpi.com. This allows for the direct copolymerization of ethylene with a variety of polar monomers, including acrylates mdpi.comtdl.org. For example, novel iminopyridyl Ni complexes have been developed that can successfully copolymerize ethylene with polar vinyl monomers, achieving high incorporation rates tdl.org. Similarly, half-sandwich scandium catalysts have been shown to efficiently copolymerize ethylene with α-olefins rsc.org.

The choice of catalyst significantly impacts the resulting copolymer. Metallocene catalysts, which are single-site catalysts, can produce polymers with a narrow molecular weight distribution and a uniform comonomer composition distribution, allowing for precise control over the copolymer's properties epo.org.

Catalyst Tolerance towards Polar Comonomers

The primary challenge in copolymerizing olefins with polar monomers stems from the interaction between the polar group and the catalyst's active center. Early-transition metal catalysts, such as Ziegler-Natta systems, are highly oxophilic and Lewis acidic. The Lewis basicity of the polar comonomer's functional group (e.g., the carbonyl in an acrylate) can lead to strong coordination to the active site, effectively poisoning the catalyst and halting polymerization researchgate.net.

In contrast, late-transition metal catalysts, such as those based on Group 10 metals like nickel and palladium, exhibit weaker electrophilicity and oxophilicity mdpi.com. This characteristic gives them a significantly better tolerance towards polar functional groups researchgate.netmdpi.com. This enhanced tolerance enables the direct coordination copolymerization of ethylene and α-olefins with polar monomers like acrylates, which is a significant advantage for creating functionalized polyolefins mdpi.com. Research has focused on developing various types of nickel catalysts, including phosphine-phenolate and bisphosphine-monoxide types, that can perform this copolymerization at elevated temperatures suitable for industrial processes mdpi.com.

Effect of Comonomer Concentration and Temperature on Incorporation

The incorporation of a comonomer into a polymer chain is influenced by several process parameters, primarily the comonomer concentration and the polymerization temperature d-nb.info.

Effect of Comonomer Concentration: Generally, increasing the concentration of the comonomer in the polymerization feed leads to a higher incorporation of that comonomer into the resulting polymer chain researchgate.netresearchgate.net. Studies on ethylene/α-olefin copolymerization have shown that a small amount of comonomer can sometimes lead to an increase in catalytic activity, but further increases in concentration may cause the activity to decrease and then level off researchgate.netresearchgate.net. A more uniform distribution of the incorporated comonomer can be achieved by keeping the comonomer concentration low d-nb.info.

Effect of Temperature: Temperature has a complex effect on copolymerization. Higher temperatures generally increase the rate of polymerization researchgate.net. However, for comonomer incorporation, the effect can vary. Lowering the polymerization temperature can lead to a more uniform incorporation distribution of the comonomer d-nb.info. In some systems, higher temperatures can negatively impact catalyst stability and reduce both catalytic activity and the molecular weight of the resulting polymer researchgate.net. In free-radical polymerization of acrylates, high temperatures (e.g., above 140°C) can lead to very high conversion rates in short times, even with oxygen present, which typically acts as an inhibitor at lower temperatures westlake.edu.cn. However, high temperatures can also promote secondary reactions like β-scission, which can affect the final polymer structure researchgate.net.

| Parameter | General Effect on Comonomer Incorporation | Notes |

| Increasing Comonomer Concentration | Increases the amount of comonomer incorporated researchgate.net. | Can sometimes negatively affect catalyst activity at very high concentrations researchgate.net. Lower concentrations may yield a more uniform distribution d-nb.info. |

| Changing Temperature | Complex; lower temperatures can improve the uniformity of incorporation d-nb.info. | Higher temperatures increase the overall reaction rate but can lead to catalyst deactivation or undesirable side reactions researchgate.netresearchgate.net. |

Terpolymerization Approaches for Tailored Microstructures

The presence of the 10-undecenyl group in one of the monomers introduces a pendant double bond along the polymer backbone. This functionality is crucial as it provides a site for post-polymerization modification, allowing for the subsequent grafting of other molecules or the formation of crosslinked networks. The distribution of these pendant alkene groups, and thus the microstructure of the terpolymer, can be influenced by the choice of comonomers and the polymerization conditions. For instance, copolymerization with monomers like n-butyl acrylate and methyl methacrylate (B99206) could be employed to control properties such as the glass transition temperature (Tg) and the mechanical characteristics of the resulting polymer.

The reactivity ratios of the three monomers would determine the sequence distribution of the monomer units in the terpolymer chain. By carefully selecting comonomers with specific reactivity ratios relative to this compound, it is possible to achieve different microstructures, such as random, alternating, or block-like sequences. This control over the microstructure is essential for tailoring the final properties of the material for specific applications.

Table 1: Illustrative Monomers for Terpolymerization with this compound

| Monomer Name | Chemical Structure | Potential Contribution to Terpolymer Properties |

| Methyl Acrylate | CH₂=CHCOOCH₃ | Increases glass transition temperature (Tg), enhances hardness |

| Butyl Acrylate | CH₂=CHCOOC₄H₉ | Decreases glass transition temperature (Tg), imparts flexibility |

| 2-Hydroxyethyl Acrylate | CH₂=CHCOOCH₂CH₂OH | Introduces hydrophilicity, provides sites for further reactions |

This table provides hypothetical examples of comonomers and their potential effects, as specific experimental data for the terpolymerization of this compound was not found in the provided search results.

Thiol-Acrylate Michael Addition and Click Reactions in Polymer Network Formation

The acrylate group of this compound is highly susceptible to nucleophilic attack, making it an ideal candidate for thiol-acrylate Michael addition reactions. This reaction is a type of "click" chemistry, characterized by high efficiency, mild reaction conditions, and the absence of byproducts. nih.gov In the context of polymer network formation, multifunctional thiols can react with the acrylate groups of polymers containing this compound units to form crosslinked structures.

The mechanism of the base-catalyzed thiol-Michael addition involves the deprotonation of the thiol to form a thiolate anion, which then acts as a nucleophile and attacks the electron-deficient β-carbon of the acrylate double bond. scienceandtechnology.com.vn This reaction is highly efficient and proceeds rapidly under ambient conditions.

Furthermore, the terminal alkene group of the 10-undecenyl side chain can participate in thiol-ene click reactions. The thiol-ene reaction is a radical-mediated process that can be initiated by light (photo-initiated) or heat. rsc.org In this reaction, a thiol adds across the double bond of the ene (in this case, the undecenyl group), forming a thioether linkage. When multifunctional thiols and polymers containing pendant undecenyl groups are used, a crosslinked network is formed.

The combination of both the thiol-acrylate Michael addition and the thiol-ene click reaction on a polymer derived from this compound offers a powerful and versatile method for creating complex and well-defined polymer networks. The acrylate groups can be selectively reacted first via Michael addition, followed by the crosslinking of the undecenyl groups using a thiol-ene reaction, or vice versa. This orthogonal reactivity allows for precise control over the network architecture and properties.

Table 2: Key Features of Thiol-Acrylate Reactions for Network Formation

| Reaction Type | Reactive Group on this compound | Key Characteristics |

| Thiol-Acrylate Michael Addition | Acrylate Group | Base or nucleophile catalyzed, high efficiency, proceeds at room temperature. nih.gov |

| Thiol-Ene Click Reaction | Undecenyl Group | Radical-mediated (photo or thermal initiation), insensitive to oxygen, forms homogeneous networks. nih.govresearchgate.net |

The ability to form polymer networks through these efficient and controllable "click" reactions makes polymers and copolymers of this compound promising materials for a variety of applications, including coatings, adhesives, and biomaterials.

Advanced Characterization of Poly 10 Undecenyl Acrylate and Derived Polymers

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for probing the chemical structure of poly(10-undecenyl acrylate) and its modified forms. These methods provide detailed information about the arrangement of atoms and functional groups within the polymer chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of poly(this compound). ¹H NMR provides information on the proton environment, allowing for the confirmation of polymerization and the integrity of the pendant undecenyl group. Key proton signals include those for the acrylate (B77674) backbone methine and methylene (B1212753) protons, the ester linkage, and the terminal vinyl group of the side chain.

¹³C NMR complements the proton data by providing insights into the carbon skeleton of the polymer. The chemical shifts of the carbonyl carbon of the ester group, the carbons of the polymer backbone, and the carbons of the pendant undecenyl chain, including the terminal double bond, are all identifiable.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed for more complex structural assignments. These experiments help to establish connectivity between protons and carbons, confirming the structure of the monomer unit within the polymer chain and identifying any side reactions or modifications.

Table 1: Representative ¹H NMR Chemical Shifts for Poly(this compound)

| Proton Assignment | Chemical Shift (ppm) |

| Polymer Backbone (CH) | 2.2-2.4 |

| Polymer Backbone (CH₂) | 1.4-1.8 |

| O-CH₂ (Ester) | 4.0-4.2 |

| Side Chain (CH₂) | 1.2-1.6 |

| CH=CH₂ (Side Chain) | 5.7-5.9 |

| CH=CH₂ (Side Chain) | 4.9-5.1 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive method for identifying the functional groups present in poly(this compound). The FTIR spectrum of the polymer is characterized by several key absorption bands. The most prominent is the strong carbonyl (C=O) stretching vibration of the acrylate ester group, typically observed around 1730 cm⁻¹.

Other significant peaks include the C-O stretching vibrations of the ester group, and the characteristic peaks of the pendant alkene group, such as the =C-H stretching and C=C stretching vibrations. The disappearance of the monomer's vinyl C=C stretching band (around 1640 cm⁻¹) can be used to monitor the progress of polymerization.

Raman Spectroscopy for Chemical Composition Analysis

Raman spectroscopy offers complementary information to FTIR and is particularly useful for analyzing the chemical composition of poly(this compound). It is highly sensitive to non-polar bonds, making it an excellent tool for probing the C=C bonds of the acrylate group and the pendant undecenyl side chain. The polymerization process can be followed by monitoring the decrease in the intensity of the Raman band corresponding to the C=C stretching of the acrylate monomer. Furthermore, the terminal C=C bond of the side chain provides a distinct Raman signal that can be used to quantify the degree of functionalization or subsequent modification of the polymer.

Chromatographic Techniques for Molecular Weight and Polydispersity Analysis

The physical and mechanical properties of polymers are strongly dependent on their molecular weight and the distribution of chain lengths. Chromatographic techniques are essential for determining these parameters for poly(this compound).

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for measuring the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of poly(this compound). This method separates polymer molecules based on their hydrodynamic volume in solution.

By using appropriate calibration standards, typically polystyrene or poly(methyl methacrylate), it is possible to obtain a detailed molecular weight distribution for a given polymer sample. This information is crucial for understanding how the polymerization conditions affect the resulting polymer chain lengths and for correlating polymer structure with macroscopic properties. For instance, controlled polymerization techniques can yield poly(this compound) with a low PDI, indicating a more uniform chain length distribution.

Table 2: Example GPC/SEC Data for Poly(this compound)

| Polymerization Method | Mn ( g/mol ) | Mw ( g/mol ) | PDI |

| Free Radical Polymerization | 25,000 | 55,000 | 2.2 |

| Controlled Radical Polymerization | 30,000 | 35,000 | 1.17 |

Note: These are illustrative values and actual results will vary depending on specific experimental conditions.

Thermal Analysis of Poly(this compound) Materials

Thermal analysis techniques are employed to characterize the thermal transitions and stability of poly(this compound). These properties are critical for determining the processing conditions and the service temperature range of materials derived from this polymer. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide key insights into the material's behavior as a function of temperature. DSC is used to determine the glass transition temperature (Tg), which is a key characteristic of the amorphous polymer, while TGA is used to assess its thermal stability and decomposition profile.

Morphological and Surface Analysis Techniques

Understanding the morphology and surface characteristics of polymers is key to predicting their physical properties and interactions with other materials. Techniques like electron microscopy, atomic force microscopy, and surface-sensitive spectroscopies provide this critical information.

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the internal structure and morphology of materials. polymersolutions.com In polymer science, TEM is invaluable for visualizing the phase separation in polymer blends, the dispersion of nanoparticles in composites, and the structure of crystalline domains. polymersolutions.comresearchgate.net For example, TEM has been used to observe the morphology of semi-interpenetrating networks, revealing cylindrical aggregates on the nanometer scale. wiley.com It is also employed to study the structure of polymer-capped nanoparticles, such as gold nanoparticles functionalized with plasma-polymerized allylamine. csic.es The analysis requires meticulous sample preparation to avoid altering the material's microstructure. polymersolutions.com

Atomic Force Microscopy (AFM) is a versatile surface imaging technique that provides three-dimensional topographical information at the nanoscale. mdpi.com It can be operated in different modes, such as contact or tapping mode, to map the surface features of polymer films. mdpi.com AFM is widely used to assess surface roughness and to visualize the nanostructure of materials. utexas.edursc.org For instance, it has been used to study the surface morphology of hyperbranched poly(acrylic acid) thin films, revealing that the roughness is influenced by substrate roughness and chemical functionalization. utexas.edu In the study of polymer brushes, AFM has been employed to investigate the adhesive and nanotribological properties of poly(acrylamide) films, showing how crosslinking and solvent quality affect their surface behavior. rsc.org

Water contact angle measurements are a straightforward yet powerful method to determine the wettability of a surface, classifying it as either hydrophilic (water-wetting) or hydrophobic (water-repelling). rms-foundation.ch The contact angle is dependent on the surface chemistry and topography. rms-foundation.ch This technique is crucial for applications where surface interactions with aqueous environments are important. For example, in copolymers of ethylene (B1197577) and 10-undecen-1-ol (B85765), the incorporation of the hydroxyl-functional comonomer leads to a transition from a hydrophobic to a more hydrophilic surface, as demonstrated by a decrease in the water contact angle. researchgate.net Dynamic contact angle measurements can also be performed to assess the advancing and receding contact angles, providing more detailed information about surface heterogeneity and roughness. mdpi.com The surface free energy of a material can also be estimated from contact angle measurements using different liquids. researchgate.net

Table 3: Representative Water Contact Angle Data for Polymer Surfaces

| Polymer/Coating System | Water Contact Angle (θ) | Surface Character | Reference |

| Clean Titanium Implant | 44° | Hydrophilic | rms-foundation.ch |

| Contaminated Titanium Implant | 73° | Less Hydrophilic | rms-foundation.ch |

| Poly(HEMA-co-MMA) | Varies with MMA fraction | Hydrophilic to Hydrophobic | rms-foundation.ch |

| Control Polyurethane | 93.6° ± 3.6 (advancing) | Hydrophobic | mdpi.com |

| Perfluoropolyether-modified Polyurethane | ~130° (advancing) | Highly Hydrophobic | mdpi.com |

This table illustrates the range of water contact angles observed for different materials. The water contact angle of a poly(this compound) surface would be expected to be hydrophobic due to the long undecenyl alkyl chain.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that provides information about the elemental composition and chemical states of the elements within the top 1 to 10 nanometers of a material's surface. thermofisher.comwikipedia.org XPS works by irradiating a surface with X-rays and analyzing the kinetic energies of the emitted photoelectrons. thermofisher.com This technique is non-destructive and can be used on a wide variety of solid materials. micro.org.au

In polymer science, XPS is routinely used to confirm the presence of specific functional groups on a surface, for example, after a surface modification or polymerization. acs.orgeag.com It can be used to analyze the surface of polymer brushes, characterize polymer nanocomposites, and study interlayer diffusion in multilayer films. acs.orgnih.govnih.gov For instance, XPS analysis of a fluoropolymer deposited on an acrylic acid polymer substrate can distinguish the different carbon chemical states (hydrocarbon, ester, and fluorocarbon) and can even be used to create chemical state maps of the surface. azom.comthermofisher.com

Functionalization and Post Polymerization Modification of Poly 10 Undecenyl Acrylate Systems

Chemical Modification of Pendant Unsaturated Groups

The terminal alkene on the undecenyl side chain of poly(10-undecenyl acrylate) is the primary site for chemical modification. This group's reactivity allows for the introduction of various functionalities through several chemical pathways.

The Michael addition, or conjugate addition, is a powerful reaction for forming carbon-carbon and carbon-heteroatom bonds. It typically involves the addition of a soft nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). rsc.org While the acrylate (B77674) monomer is an excellent Michael acceptor, the pendant terminal alkene in the polymerized poly(this compound) is an unactivated, electron-rich double bond. numberanalytics.com Such non-activated alkenes are generally not susceptible to standard base- or nucleophile-catalyzed Michael additions because they lack the necessary electron-withdrawing group to activate the double bond for nucleophilic attack. numberanalytics.com

The reaction of nucleophiles like thiols with unactivated terminal alkenes, such as those on the side chains of poly(this compound), proceeds efficiently through a radical-mediated pathway, which is mechanistically distinct from a nucleophilic Michael addition. rsc.org This process is commonly known as a thiol-ene "click" reaction and is discussed in the following section.

For a true Michael addition to occur on a polymer side chain, the alkene must be activated. For instance, if a polymer were synthesized with pendant maleimide (B117702) or acrylate groups, these would readily undergo Michael addition with nucleophiles such as thiols and amines. rsc.org The reaction involving thiols and acrylates, often termed a thia-Michael addition, is highly efficient and can be catalyzed by weak bases or nucleophiles like amines and phosphines. rsc.orgresearchgate.netnih.gov This reaction benefits from mild conditions, minimal by-product formation, and high conversions, making it ideal for polymer functionalization. rsc.org However, for the specific case of poly(this compound), the pendant ene group's lack of activation makes the radical-mediated thiol-ene reaction the predominant and more efficient pathway for modification with thiols. rsc.orgmdpi.com

The radical-mediated thiol-ene reaction is a highly efficient and versatile "click" chemistry used for the post-polymerization modification of poly(this compound). rsc.org This reaction involves the addition of a thiol (R-SH) across the pendant double bond, typically initiated by light (photo-initiation) or heat in the presence of a radical initiator. rsc.orgmdpi.com The process is characterized by its rapid rate, high yield, tolerance to a wide range of functional groups, and relative insensitivity to oxygen, which is a common inhibitor of radical polymerizations. advancedsciencenews.comresearchgate.net

This reaction can be used for two primary purposes: functionalization and network formation.

Functionalization: By reacting poly(this compound) with a monofunctional thiol, a specific chemical moiety can be grafted onto the polymer side chain. This allows for the introduction of a vast library of chemical groups, thereby tuning the polymer's properties. For example, reacting the polymer with mercaptoethanol introduces hydroxyl groups, increasing hydrophilicity. rsc.org This method provides a route to create polymers with precisely controlled side-chain functionality. mdpi.comrsc.org

Network Formation: When multifunctional thiols (containing two or more thiol groups) are used, they can act as cross-linkers, connecting multiple polymer chains. mdpi.com This leads to the formation of a three-dimensional polymer network. The properties of this network, such as its mechanical strength, swelling behavior, and glass transition temperature (Tg), can be precisely controlled by the functionality and chain length of the thiol cross-linker. mdpi.commdpi.com For instance, using a more flexible crosslinking agent can result in a lower Tg, while a more rigid one can increase it. mdpi.com The step-growth mechanism of the thiol-ene reaction leads to the formation of uniform network structures. advancedsciencenews.com

The table below summarizes findings on the modification of polymers with pendant alkenes via thiol-ene reactions, which is directly applicable to poly(this compound) systems.

| Thiol Reagent | Functionality Introduced | Purpose | Effect on Polymer Properties | Reference |

|---|---|---|---|---|

| 1-Dodecanethiol | Dodecyl thioether | Side-chain modification | Increased hydrophobicity | rsc.org |

| Methyl-3-mercaptopropionate | Ester group | Side-chain functionalization | Alters polarity and solubility | rsc.org |

| 1,6-Hexanedithiol (HDT) | Thioether cross-link | Network formation | Increased Tg (15.1 °C), Young's Modulus (50 MPa) | mdpi.com |

| 1,4-Butanedithiol (BDT) | Thioether cross-link | Network formation | Increased Tg (8.8 °C), Young's Modulus (1.3 MPa) | mdpi.com |

| Norbornene dithiol (NDT) | Rigid thioether cross-link | Network formation | Significantly increased Tg (37.7 °C), Young's Modulus (240 MPa) | mdpi.com |

Surface Grafting and Brush Polymerization from this compound Derivatives

The 10-undecenyl group is an excellent anchor for covalently attaching polymer films to various substrates, a process known as surface grafting. researchgate.netlookchem.com This is typically achieved by first forming a self-assembled monolayer (SAM) of a 10-undecenyl derivative, such as 10-undecenyl trichlorosilane (B8805176), on a hydroxylated surface like silicon or glass. researchgate.netlookchem.com This creates a surface densely packed with terminal alkene groups.

These surface-bound alkenes serve as a platform for growing polymer brushes via a "grafting from" approach. acs.orgsurfchem.dk This method allows for the formation of dense, thick polymer films with well-controlled properties. nih.gov The process generally involves two steps:

Initiator Immobilization: The terminal alkenes on the SAM are chemically modified to attach polymerization initiators. For example, a molecule containing an initiator for Atom Transfer Radical Polymerization (ATRP), such as a bromoisobutyrate group, can be clicked onto the alkene surface via a thiol-ene reaction or other coupling chemistry. researchgate.netlookchem.com The density of these initiators on the surface can be controlled, which in turn influences the grafting density of the resulting polymer brushes. researchgate.net

Surface-Initiated Polymerization (SIP): The substrate, now functionalized with initiators, is immersed in a solution of monomers. A polymerization reaction is then initiated from the surface. Techniques like surface-initiated ATRP (SI-ATRP) are commonly used as they provide excellent control over the molecular weight, composition, and architecture of the grafted polymer chains. acs.orgnih.govmdpi.com

This "grafting from" strategy enables the growth of high-density polymer brushes where the polymer chains are forced to stretch away from the surface, adopting an extended conformation. surfchem.dknih.gov This approach offers significant advantages over "grafting to" methods (where pre-formed polymers are attached to a surface), which are often limited by steric hindrance, resulting in lower grafting densities. acs.orgnih.gov By choosing different monomers for the SIP step, a wide variety of polymer brushes with tailored functionalities (e.g., hydrophilic, hydrophobic, stimuli-responsive) can be created on the initial 10-undecenyl-modified surface. surfchem.dkfrontiersin.org

| Step | Description | Techniques/Reagents | Reference |

|---|---|---|---|

| 1. Substrate Functionalization | Creation of a surface with terminal alkene groups. | Self-Assembled Monolayer (SAM) of 10-undecenyl trichlorosilane on Si/glass. | researchgate.net, lookchem.com |

| 2. Initiator Attachment | Covalent bonding of polymerization initiators to the surface alkenes. | Thiol-ene click of a thiol-functionalized ATRP initiator; Triazolinedione (TAD) click chemistry. | researchgate.net, lookchem.com |

| 3. Polymer Brush Growth | Growing polymer chains from the immobilized initiators. | Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization. | acs.org, nih.gov, mdpi.com |

Controlled Introduction of Reactive and Tunable Side Chains

The post-polymerization modification of poly(this compound), particularly through thiol-ene "click" chemistry, provides a powerful and controlled method for introducing a diverse range of reactive and tunable side chains. rsc.orgrsc.org The high efficiency and orthogonality of the thiol-ene reaction allow for the quantitative attachment of various thiol-containing molecules to the polymer backbone, enabling precise control over the final chemical composition and functionality. mdpi.comrsc.org

This strategy allows for a modular approach to materials design. A single precursor polymer, poly(this compound), can be used to generate a library of functional materials simply by varying the thiol reagent used in the modification step. rsc.orgresearchgate.net This "tunability" is a key advantage, allowing properties to be adjusted post-synthesis.

Examples of tunable side chains that can be introduced include:

Hydrophilic/Hydrophobic Groups: Attaching thiols with polar head groups (e.g., thioglycerol, mercaptoacetic acid) increases the polymer's hydrophilicity, while long alkyl thiols (e.g., 1-dodecanethiol) increase its hydrophobicity. rsc.org

Reactive Handles: Thiols containing other reactive groups like alkynes, azides, or protected amines can be grafted onto the polymer. acs.org These new "handles" can then be used for subsequent, orthogonal chemical reactions, allowing for the creation of complex, multifunctional materials.

Biologically Active Moieties: Thiol-containing peptides, sugars, or drugs can be conjugated to the polymer backbone, creating materials for biomedical applications. mdpi.com The ability to attach a saccharide to a polymer backbone via the thiol-ene reaction highlights the mild conditions and functional group tolerance of this method. mdpi.com

Thermo-responsive Groups: The glass transition temperature (Tg) and other thermal properties of the polymer can be systematically tuned by altering the side-chain structure. mdpi.comnih.gov Grafting bulky or rigid side groups generally increases the Tg, whereas flexible side chains can lower it. mdpi.comnih.gov

The table below illustrates how different thiol reagents can be used to introduce tunable side chains onto a polymer with pendant alkenes, a model system for poly(this compound).

| Thiol Reagent | Introduced Side Chain Functionality | Potential Application/Tunable Property | Reference |

|---|---|---|---|

| Mercaptoethanol | Pendant Hydroxyl (-OH) | Increased hydrophilicity, site for esterification | rsc.org |

| Thioglycolic acid | Pendant Carboxylic Acid (-COOH) | pH-responsive behavior, site for amidation | rsc.org |

| Propargyl mercaptan | Pendant Alkyne | Orthogonal handle for azide-alkyne "click" reactions | acs.org |

| Cysteine-containing peptide | Pendant Peptide | Biofunctional materials, cell-interactive surfaces | mdpi.com, rsc.org |

| Thiol-terminated poly(ethylene glycol) (PEG-SH) | Pendant PEG chains | Antifouling surfaces, increased water solubility | researchgate.net |

Degradation Mechanisms and Stability of Poly 10 Undecenyl Acrylate Systems

Thermal Degradation Pathways

The structure of Poly(10-undecenyl acrylate), with its pendant undecenyl group, presents a unique pathway for thermal degradation initiated by intramolecular cyclization. The terminal double bond on the long side chain can participate in cyclization reactions, which can act as a driving force for the degradation process. This phenomenon, where pendant groups react to form cyclic structures, has been observed in various polymer systems and often precedes or facilitates main-chain scission. dergipark.org.trresearchgate.netresearchgate.net

A fundamental degradation pathway for most polymers, including polyacrylates, is the scission of the C-C bonds that form the polymer backbone. wikipedia.org This process leads to a reduction in molecular weight and can occur through several mechanisms. wikipedia.orgnist.gov

Key Thermal Degradation Processes in Acrylic Polymers:

Random Chain Scission: At high temperatures, radicals can form on the polymer backbone, leading to chain breakage through a process known as beta scission. wikipedia.org This is a primary degradation mechanism for many acrylic polymers. researchgate.net

Depolymerization: This process is essentially the reverse of polymerization, where monomer units are sequentially unzipped from a chain end. wikipedia.org It is initiated by the formation of a radical at the end of a polymer chain. wikipedia.org While significant for polymers like poly(methyl methacrylate), depolymerization is generally not a major degradation pathway for other acrylic polymers at ambient temperatures. acs.orgnih.gov

Side-Group Elimination: The ester side groups can be stripped from the polymer backbone. wikipedia.org In the case of Poly(this compound), this would involve the cleavage of the ester linkage, potentially releasing 10-undecen-1-ol (B85765).

Studies on analogous polyacrylates provide insight into these processes. The thermal degradation of poly(n-butyl acrylate), for instance, proceeds via a one-step mechanism involving random scission. researchgate.net For some fluorinated polyacrylates, random main-chain scission was also identified as the dominant thermal degradation process, yielding products like the monomer, dimer, and trimer. researchgate.net The thermal degradation of acrylic polymers, in general, can proceed in distinct stages, starting with the scission of weak links like head-to-head linkages at lower temperatures (around 160 °C), followed by chain-end scission (around 270 °C), and finally random chain scission at higher temperatures. nist.gov

Photo-Degradation Processes of Acrylic Polymers

Acrylic polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, a process known as photodegradation. acs.orgresearchgate.netnih.gov UV light possesses sufficient energy to break covalent bonds, such as C-C and C-O bonds, initiating chemical damage. acs.orgnih.gov Photodegradation is characterized by chain scission and/or crosslinking events that are triggered by the absorption of a photon. paint.org When this occurs in the presence of oxygen, the process is termed photooxidation, which typically proceeds through a free-radical chain mechanism. paint.org

The pendant vinyl groups in Poly(this compound) are potential chromophores that can absorb UV radiation, making them reactive sites. Research has shown that residual pendant vinyl groups can be the primary drivers of polymer oxidation when exposed to air or light. osti.gov The photo-oxidation of acrylic polymers can lead to the formation of polymer hydroperoxides, which are unstable intermediates that decompose into various products containing hydroxyl and carbonyl groups. paint.org

The general mechanism involves:

Initiation: Absorption of UV photons leads to the formation of free radicals, either by scission of the polymer backbone or the side chains. acs.orgnih.gov

Propagation: These radicals react with oxygen to form peroxy radicals, which can then abstract hydrogen from another polymer chain, creating a hydroperoxide and a new polymer radical.

Termination: Radicals are consumed through recombination or other reactions.

These reactions can lead to both chain scission, which reduces molecular weight and causes embrittlement, and cross-linking, which can alter solubility and mechanical properties. acs.orgpaint.org The development of polymers with photo-cleavable pendant groups is an area of research aimed at creating materials that degrade on demand upon UV exposure. nih.gov

Degradation Kinetics and Influence of Polymer Architecture

The rate at which a polymer degrades (its kinetics) and the specific pathways it follows are significantly influenced by its chemical structure and physical architecture. sustainability-directory.com Factors such as molecular weight, linearity versus branching, and the nature of end-groups all play a critical role. researchgate.netsustainability-directory.com

The architecture of a polymer, such as whether it is linear, branched, or cross-linked, has a profound effect on its stability. Hyperbranched polymers, for example, often exhibit higher thermal stability compared to their linear counterparts due to their more compact structure and lack of chain entanglement. rsc.orgacs.org For Poly(this compound), the pendant vinyl groups offer the potential for creating cross-linked networks via UV curing or other methods. rsc.org The resulting network structure would have drastically different degradation kinetics compared to the linear polymer. The density of these cross-links would be a key parameter; more homogeneous and well-defined networks, often prepared using reversible deactivation radical polymerization (RDRP), can exhibit different degradation behaviors than those made by conventional free radical polymerization. acs.orgacs.org

Kinetic studies on similar polyacrylates have shown that the nature of the polymer chain's terminal groups has a strong influence on thermal stability. researchgate.net For example, poly(n-butyl acrylate) initiated with certain thiols showed higher degradation temperatures (360–370°C) compared to that initiated with the common initiator AIBN (304°C). researchgate.net This highlights that the initiation chemistry used to synthesize Poly(this compound) would impact its degradation kinetics.

The table below presents representative activation energies (Ea) for the thermal degradation of different polyacrylates, illustrating the impact of side-chain structure and end groups on degradation kinetics. Higher activation energy generally corresponds to greater thermal stability.

Table 1: Activation Energies for Thermal Degradation of Various Polyacrylates

| Polymer | Initiator/End Group | Activation Energy (Ea) (kJ/mol) | Reference |

|---|---|---|---|

| Poly(n-butyl acrylate) | AIBN | 130 | researchgate.net |

| Poly(n-butyl acrylate) | Thioglycolic acid (-COOH end group) | 212 | researchgate.net |

| Poly(n-butyl acrylate) | 1-Dodecanethiol (-R12 end group) | 170 | researchgate.net |

| Poly(2-ethylhexyl acrylate) | - | ~160-190 (Varies with conversion) | mdpi.com |

Computational and Theoretical Studies in 10 Undecenyl Acrylate Polymerization

Molecular Dynamics (MD) Simulations for Polymer Behavior and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For polymers, MD simulations provide a virtual microscope to observe chain dynamics, morphology, and interactions with other molecules. While specific MD studies focusing exclusively on poly(10-undecenyl acrylate) are not extensively detailed in the literature, the principles and findings from simulations of other acrylic polymers are highly relevant.

Atomistic MD simulations have been successfully employed to investigate the properties of various acrylic polymers, such as copolymers of methyl methacrylate (B99206) (MMA) with ethyl acrylate (B77674) (EA) or n-butyl acrylate (nBA). mpg.denih.gov These simulations can predict key material properties, including the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a softer, rubbery state. mpg.de For instance, simulations have shown the Tg of P(MMA-co-nBA) to be lower than that of P(MMA-co-EA). nih.gov This methodology could be applied to predict the Tg of poly(this compound), where the long, flexible undecenyl side chain would be expected to significantly influence the polymer's thermal properties.

MD simulations are also invaluable for understanding how polymers interact with their environment. Studies have been conducted on the absorption and diffusion of volatile organic compounds (VOCs) and water into acrylic polymer films. mpg.denih.gov These simulations reveal that VOC diffusion is on the order of 10⁻⁸–10⁻⁷ cm²/s at 300 K and that these molecules interact more strongly with certain acrylics, slowing their diffusion. nih.gov For poly(this compound), MD could model how the hydrophobic undecenyl chains affect the polymer's interaction with water and organic solvents, which is crucial for applications in coatings and adhesives.

Furthermore, MD simulations can elucidate the degradation of acrylic polymers through mechanisms like bond scission or cross-linking of side chains. mpg.de By simulating these chemical reactions, researchers can understand how damage affects the polymer's structural and mechanical stability. mpg.de Generic coarse-grained MD models also offer a way to study the dynamics of counterions and their relationship to polymer architecture in ion-containing polymers, providing a framework that could be adapted to study modified forms of poly(this compound). acs.org

Table 1: Representative Diffusion Coefficients in Acrylic Copolymers at 300 K (from MD Simulations) Note: This data is for model acrylic copolymers and serves to illustrate the type of information obtainable from MD simulations. Specific values for poly(this compound) would require dedicated simulation studies.

| Diffusing Molecule | Polymer Matrix | Diffusion Coefficient (cm²/s) |

| Water | P(MMA-co-EA) | 1.53 x 10⁻⁸ nih.gov |

| Water | P(MMA-co-nBA) | 6.88 x 10⁻⁸ nih.gov |

| Formaldehyde | P(MMA-co-EA) | 1.94 x 10⁻⁷ nih.gov |

Density Functional Theory (DFT) for Reaction Energetics and Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of atoms, molecules, and condensed matter. In polymer chemistry, DFT is instrumental in calculating the energetics of reaction pathways, making it possible to predict the feasibility and mechanism of polymerization reactions. aps.org

DFT has been used to study the thermal self-initiation of acrylates, a process where polymer chains begin to form at high temperatures without a conventional initiator. wpmucdn.commdpi.com Such calculations can determine the activation energies and reaction orders for initiation, helping to validate proposed mechanisms. mdpi.com For example, in the study of n-butyl acrylate, DFT calculations supported a second-order reaction mechanism for thermal self-initiation. mdpi.com

The reactivity of different functional groups within a monomer can be assessed using DFT. For a molecule like this compound, DFT can compare the reactivity of the acrylate double bond with the terminal alkene of the undecenyl group. Studies on the copolymerization of ethylene (B1197577) with similar long-chain functional monomers like methyl 10-undecenoate have been informed by DFT calculations, which help to understand catalyst-monomer interactions and the influence of the polar group on polymerization activity. researchgate.net DFT can also be used to optimize the structure of monomers and calculate their radical reaction indices, which helps in deducing the ideal molar ratios of reactants for synthesizing resins with desired properties. nih.gov

In the context of radical polymerization, DFT is crucial for understanding side reactions that affect the final polymer structure. For n-butyl acrylate, DFT combined with kinetic Monte Carlo simulations has been used to study the energetics of backbiting, where a growing radical chain curls back and abstracts a hydrogen atom from its own backbone. rsc.org This creates a more stable mid-chain radical (MCR) and leads to branching. rsc.org DFT calculations can provide the activation barriers for the propagation of these different radical species (end-chain vs. mid-chain), which is essential for accurate kinetic modeling. rsc.org

Table 2: Example of DFT-Calculated Energetics for Acrylate Reactions Note: This table presents conceptual data types derived from DFT studies on general acrylates to illustrate the method's application. Values are system-dependent.

| Reaction Type | System | Calculated Parameter | Illustrative Value |

| Thermal Self-Initiation | n-Butyl Acrylate | Activation Energy | 161 kJ/mol mdpi.com |

| Radical Propagation | n-Butyl Acrylate | Activation Barrier (ECR) | ~20-30 kJ/mol |

| Backbiting (Intramolecular H-transfer) | n-Butyl Acrylate | Activation Barrier | ~30-40 kJ/mol |

Kinetic Modeling of Polymerization Processes and Rate Constant Prediction

Kinetic modeling uses mathematical models to simulate and predict the rates of polymerization reactions and the resulting polymer properties, such as molecular weight distribution and chemical composition. These models rely on accurate rate constants for the elementary reaction steps (initiation, propagation, termination, and chain transfer), which can be obtained from experiments or theoretical calculations like DFT.

For acrylate polymerization, kinetic models must account for the complex reactions that occur, including the significant contribution of chain-transfer reactions and backbiting. wpmucdn.comrsc.org Kinetic studies on the free-radical polymerization of n-butyl acrylate, for example, have benefited from models that incorporate rate coefficients for backbiting and the subsequent propagation from the resulting mid-chain radicals. chemrxiv.org Born-Oppenheimer molecular dynamics, a type of quantum simulation, has been used to determine the rate constants for poly-butyl acrylate backbiting in different solvents, allowing for the development of more predictive kinetic models. chemrxiv.org

The development of controlled polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has also been heavily supported by kinetic modeling. advancedsciencenews.com These models help in understanding how the choice of RAFT agent and reaction conditions affect polymerization rate and control over the polymer's microstructure. advancedsciencenews.com While specific kinetic models for this compound are not widely published, the frameworks developed for other acrylates are directly applicable. nanoient.org For instance, a kinetic study of styrene (B11656) polymerization using an undecenyl-based initiator demonstrated first-order kinetics with respect to monomer consumption. sciencepublishinggroup.com

Kinetic modeling can also be applied to photopolymerization. Photo-DSC (Differential Scanning Calorimetry) experiments, which measure the heat released during polymerization upon UV exposure, can be used to determine kinetic parameters like the reaction order and rate. mdpi.com Models like the Avrami model can be fitted to this experimental data to describe the curing kinetics of acrylate resins. mdpi.com

Table 3: Key Parameters in Kinetic Models of Acrylate Polymerization Note: This table lists typical parameters used in kinetic modeling. Their values are specific to the monomer, solvent, temperature, and initiator system.

| Parameter | Symbol | Description |

| Propagation Rate Constant (End-Chain Radical) | kp,e | Rate at which monomer adds to a standard radical at the chain end. rsc.org |

| Propagation Rate Constant (Mid-Chain Radical) | kp,m | Rate at which monomer adds to a radical located in the middle of the chain. rsc.org |

| Backbiting Rate Constant | kbb | Rate of intramolecular hydrogen transfer that forms a mid-chain radical. rsc.org |

| Chain Transfer to Polymer Constant | ktr,poly | Rate constant for the reaction where a radical abstracts a hydrogen from another polymer chain, leading to long-chain branching. |

| Termination Rate Constant | kt | Rate constant for reactions that deactivate radicals, ending chain growth. |

Theoretical Insights into Polymer Chain Structures and Architectures

Theoretical studies provide fundamental understanding of how monomer structure and polymerization method dictate the final architecture of polymer chains. This includes predicting linearity, branching, and the formation of more complex structures like block copolymers.

A significant theoretical insight specific to this compound comes from studies on Acyclic Diene Metathesis (ADMET) polymerization. researchgate.net Because the monomer possesses two distinct types of double bonds (an acrylate and a terminal alkene), selective polymerization is possible. Research has shown that the high selectivity of cross-metathesis reactions between acrylates and terminal alkenes can be exploited. researchgate.net Using this compound in an ADMET process resulted in the formation of a head-to-tail polyester, demonstrating precise control over the polymer's primary structure. researchgate.net This pathway allows for the creation of linear polyesters with a specific, repeating arrangement of the monomer units. researchgate.net

In contrast, free-radical polymerization of this compound would be expected to produce a different architecture. Theoretical work on other alkyl acrylates, like n-butyl acrylate, highlights the importance of intramolecular chain transfer (backbiting) and intermolecular chain transfer to polymer. rsc.orgacs.org These transfer reactions are major pathways to the formation of short-chain and long-chain branches, respectively. Computational studies show that backbiting in acrylates is prevalent, leading to a significant number of branched chains. chemrxiv.org Therefore, theoretical models predict that poly(this compound) synthesized via free-radical methods would likely have a branched, rather than perfectly linear, backbone structure.

Furthermore, computational quantum chemistry has been used to investigate the fundamental structural differences in polymers derived from acrylates versus methacrylates, attributing variations in polymer morphology and kinetics to the structural differences in the monomers themselves. wpmucdn.com These theoretical approaches are essential for designing polymers with tailored architectures and properties.

10 Undecenyl Acrylate S Contribution to Sustainable Polymer Science

Development of Bio-based Monomers and Polymers from Renewable Resources

The foundation of 10-undecenyl acrylate's sustainability lies in its derivation from castor oil, a renewable and non-edible feedstock. semanticscholar.orgemerald.com Castor oil is extracted from the seeds of the Ricinus communis plant, which is cultivated globally with an annual production of approximately one million tons. semanticscholar.orgnih.gov This vegetable oil is a rich source of ricinoleic acid, a fatty acid that constitutes about 90% of its composition. ingentaconnect.com

The conversion of castor oil into 10-undecenyl acrylate (B77674) follows a series of chemical transformations. The process begins with the pyrolysis of methyl ricinoleate (B1264116) (derived from castor oil) to yield methyl undecenoate, which is then hydrolyzed to produce 10-undecenoic acid, also known as undecylenic acid. wikipedia.org This bifunctional molecule, possessing both a terminal double bond and a carboxylic acid group, is a valuable bio-based building block for the chemical industry. semanticscholar.orgnih.govnachhaltigwirtschaften.at this compound is subsequently synthesized from this undecylenic acid precursor.

This pathway exemplifies the development of bio-based monomers from agricultural products. Unlike petroleum-based monomers, which rely on finite fossil fuels, this compound originates from a renewable plant source, reducing the carbon footprint of the resulting polymers and decreasing reliance on petrochemicals. ambujasolvex.comtechsciresearch.com The use of a non-edible oil like castor oil is particularly advantageous as it does not compete with food production, addressing a key concern in the bio-based economy. acs.org

| Renewable Feedstock | Primary Chemical Intermediate | Derived Bio-based Monomer Example | Key Advantage |

|---|---|---|---|

| Castor Oil | 10-Undecenoic Acid | This compound | Non-edible source, avoids food competition. acs.org |

| Corn / Sugarcane | Lactic Acid | Lactide | Well-established fermentation process. |

| Lignocellulosic Biomass | Furfural | Furan-based monomers | Utilizes non-food agricultural waste. |

| Soybean / Palm Oil | Fatty Acids | Epoxidized soybean oil, Acrylates | Abundant global supply. ingentaconnect.com |

Adherence to Green Chemistry Principles in Polymer Synthesis

The production and polymerization of this compound can be aligned with several of the twelve principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

The most prominent principle embodied by this compound is the Use of Renewable Feedstocks . As detailed previously, its synthesis begins with castor oil, a bio-based raw material, rather than depleting fossil fuels. emerald.comtechsciresearch.com This aligns with the goal of shifting from a linear, fossil-based economy to a circular, bio-based one.

Furthermore, synthetic routes for castor oil-derived polymers are being developed that adhere to other green principles. For instance, research has focused on solvent-free and catalyst-free methods for creating polyols and polyurethanes from castor oil, which addresses the principle of Safer Solvents and Auxiliaries and enhances process efficiency. emerald.commdpi.com The synthesis of copolymers using castor oil and acrylates has been achieved through solvent-free polymerization, further minimizing waste. niscpr.res.in Polymerization techniques like emulsion polymerization, which use water as the dispersant, represent an environmentally friendly method for producing polymers from bio-based monomers. nsf.govconsensus.app

| Green Chemistry Principle | Relevance to this compound Synthesis & Polymerization |

|---|---|

| Prevention | Solvent-free synthesis methods for castor oil polymers reduce waste at the source. niscpr.res.in |

| Atom Economy | Esterification reactions to form the acrylate monomer can be designed for high atom economy. |

| Use of Renewable Feedstocks | The entire carbon backbone of the undecenyl portion is derived from castor oil, a renewable resource. semanticscholar.orgnih.gov |

| Reduce Derivatives | Direct functionalization of undecylenic acid minimizes the need for extensive protection/deprotection steps. |

| Catalysis | Use of efficient catalysts for esterification and polymerization reactions is preferable to stoichiometric reagents. |

| Safer Solvents & Auxiliaries | Polymerization via emulsion techniques uses water as a safe solvent. nsf.gov |

Biodegradability and Environmental Impact Assessment of Derived Polymers

The environmental fate of polymers derived from this compound is a complex issue. The polymer consists of a polyacrylate backbone with long C11 aliphatic side chains. While the ester linkages in the side chain can be susceptible to hydrolysis, the carbon-carbon backbone of polyacrylates is known for its persistence and slow degradation rate in the environment. gelsap.commicroplasticsolution.com General studies on acrylic polymers indicate that they are not readily biodegradable and can contribute to microplastic pollution as they fragment over time. microplasticsolution.comnih.gov The ultimate biodegradability will depend on various factors, including the polymer's molecular weight, crystallinity, and the specific environmental conditions. researchgate.netnih.gov The degradation process typically involves stages of biofilm formation, enzymatic depolymerization, and eventual mineralization by microorganisms. nih.govmdpi.com

Given these considerations, a comprehensive environmental impact assessment requires a formal Life Cycle Assessment (LCA). An LCA provides a cradle-to-gate or cradle-to-grave analysis of the polymer's environmental footprint, evaluating multiple impact categories beyond just biodegradability. rsc.org For bio-based polymers, this assessment begins with the agricultural phase of the feedstock. mdpi.com Studies on castor oil-based polyols have shown that they can offer significant reductions in fossil resource use and greenhouse gas emissions compared to their petrochemical counterparts. rsc.org However, an LCA also considers other impacts, such as acidification, eutrophication, and resource depletion, where trade-offs may exist. arkema.com A complete LCA for poly(this compound) would quantify the environmental benefits of its renewable origin against the potential long-term impacts related to its persistence.

| LCA Stage | Key Processes and Inputs | Potential Environmental Impacts to Assess |

|---|---|---|

| Raw Material Acquisition (Cradle) | Cultivation of Ricinus communis (land use, water, fertilizers), harvesting, and transportation of castor beans. mdpi.com | Global Warming Potential (GWP), Eutrophication, Land Use Change. |

| Monomer Synthesis | Extraction of castor oil, chemical conversion to 10-undecenoic acid, esterification to this compound (energy, solvents, reagents). | Fossil Resource Depletion, GWP, Acidification Potential. rsc.org |

| Polymerization | Polymerization process (e.g., emulsion, solution), including energy consumption and use of initiators and solvents. | Energy Demand, Water Use, GWP. |

| End of Stage (Gate) | Processing of polymer into pellets or other forms for shipping. | Transportation Impacts. |

Role in Circular Economy Initiatives for Polymer Materials

Polymers derived from this compound are well-positioned to contribute to the development of a circular economy for materials. techsciresearch.com The circular economy model aims to eliminate waste and keep materials in use by promoting cycles of reuse, recycling, and regeneration. Castor oil-based biopolymers fit naturally into this framework, particularly within a bio-circular economy. ambujasolvex.comamericanchemistry.com

Renewable Sourcing (Biological Cycle): The journey begins with a renewable feedstock. By using castor oil, the polymer's carbon is derived from atmospheric CO2 fixed by the plant, establishing a bio-based origin. ambujasolvex.com This contrasts with the linear "take-make-dispose" model of fossil-based plastics. The development of sustainable farming initiatives for castor beans further strengthens this circular approach by ensuring the responsible management of the initial feedstock. americanchemistry.com

End-of-Life Options (Technical Cycle): The end-of-life management of these polymers is crucial for circularity. While the polyacrylate backbone poses challenges for biodegradation, other circular pathways are viable.

Mechanical Recycling: Like other thermoplastics, polymers of this compound could potentially be mechanically recycled, where they are melted and reformed into new products. The challenge lies in collecting a pure waste stream.

Chemical Recycling: A more advanced approach is chemical recycling, which would break the polymer down into its constituent monomers. These monomers could then be re-polymerized to create new, virgin-quality plastic, creating a closed-loop system.

Organic Recycling: If future innovations lead to certifiably biodegradable versions of these polymers, they could be composted, returning the bio-based carbon to the soil.

The increasing industrial adoption of castor oil-based biopolymers in sectors like automotive and packaging highlights their potential to replace conventional plastics and advance circular economy goals. techsciresearch.comindustrytoday.co.uk Companies are actively investing in large-scale production facilities for bio-circular materials derived from castor oil, signaling a strong market shift toward these sustainable alternatives. americanchemistry.commti.gov.sg

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing and characterizing 10-undecenyl acrylate?

- Synthesis : The compound is typically synthesized via esterification of 10-undecenol with acrylic acid, using acid catalysts (e.g., sulfuric acid) or enzymatic methods for higher selectivity. Purification involves vacuum distillation or column chromatography to remove unreacted monomers and byproducts.

- Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms ester bond formation and double-bond geometry. Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., C=O stretch at ~1730 cm⁻¹). Gas Chromatography-Mass Spectrometry (GC-MS) assesses purity .

Q. What analytical techniques are most effective for assessing purity and stability in this compound samples?

- Purity : High-Performance Liquid Chromatography (HPLC) with UV detection quantifies residual monomers. Differential Scanning Calorimetry (DSC) detects thermal degradation products.